![molecular formula C23H23N5O3 B4035422 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]triazole-4-carboxamide](/img/structure/B4035422.png)
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]triazole-4-carboxamide
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]triazole-4-carboxamide is a complex organic compound that features a unique combination of benzodioxin, indole, and triazole moieties
Preparation Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]triazole-4-carboxamide typically involves multi-step organic reactions. The preparation begins with the synthesis of the benzodioxin and indole intermediates, followed by their coupling with a triazole derivative under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents such as alkyl halides.
Major Products: The major products formed depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and indole moieties may facilitate binding to these targets, while the triazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar compounds include those with benzodioxin, indole, or triazole moieties, such as:
1,4-Benzodioxane: Known for its use in medicinal chemistry.
Indole-3-carbinol: Studied for its anticancer properties.
1,2,4-Triazole: Commonly used in antifungal agents. Compared to these compounds, 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]triazole-4-carboxamide is unique due to its combined structure, which may offer synergistic effects and enhanced activity in various applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-17-7-3-4-8-18(17)24-19(15)12-27(2)23(29)20-13-28(26-25-20)11-16-14-30-21-9-5-6-10-22(21)31-16/h3-10,13,16,24H,11-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRAYYQYVIVRAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CN(C)C(=O)C3=CN(N=N3)CC4COC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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